6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Description
6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its derivatives lies in their antimicrobial properties. Research indicates that these compounds exhibit promising antimicrobial activity, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated the synthesis and evaluation of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, showing considerable antibacterial properties against both Gram-positive and Gram-negative bacteria (Sahu, Ganguly, & Kaushik, 2014).
Corrosion Inhibition
Triazolothiadiazine derivatives have been explored for their potential as corrosion inhibitors. A study investigating the corrosion inhibition activity of these derivatives on various metal surfaces, such as copper, mild steel, and aluminum, found that they act as mixed-type inhibitors, suggesting their applicability in protecting metals from corrosion (Arshad, Akram, Akram, & Rasheed, 2017).
Antitumor Activity
Several studies have revealed the potential antitumor activity of triazolothiadiazine derivatives. These compounds have been tested against various cancer cell lines and have shown promising results in inhibiting cancer cell growth, making them viable candidates for further research in cancer therapy (Yanchenko, Fedchenkova, & Demchenko, 2020).
Analgesic and Anti-inflammatory Properties
Research has also indicated the analgesic and anti-inflammatory properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. These compounds have been evaluated for their ability to reduce pain and inflammation, showing significant activity in preclinical models (Tozkoparan, Aytaç, & Aktay, 2009).
Structural and Molecular Studies
Further, studies have been conducted to understand the structural and molecular aspects of these compounds. These investigations include characterizing the crystal structures and analyzing molecular interactions, which are crucial for understanding the mechanism of action and optimizing the therapeutic potential of these compounds (Kaynak, Aytaç, & Tozkoparan, 2010).
Properties
IUPAC Name |
6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21-25(20)24-19(14-29-21)17-7-5-8-18(13-17)26(27)28/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMZCWVTRRSTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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